molecular formula C14H13NOS B7474330 3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone

3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone

Cat. No. B7474330
M. Wt: 243.33 g/mol
InChI Key: GABNQADXTBLNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that has shown promise in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone is its stability and ease of synthesis. It can be easily synthesized in the laboratory using simple and inexpensive reagents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone. One potential area of research is the development of new anticancer agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Finally, the development of new synthetic methods and the optimization of existing methods could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone involves the reaction of 3-mercapto-1-propanol with 2-aminobenzophenone in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(12-7-9-17-10-12)15-8-3-5-11-4-1-2-6-13(11)15/h1-2,4,6-7,9-10H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNQADXTBLNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl(thiophen-3-yl)methanone

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